molecular formula C7H7NO2 B1379396 2-Cyano-3-cyclopropylacrylic acid CAS No. 98895-60-4

2-Cyano-3-cyclopropylacrylic acid

Cat. No.: B1379396
CAS No.: 98895-60-4
M. Wt: 137.14 g/mol
InChI Key: FZERGXZRBYBPDM-UTCJRWHESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-cyclopropylacrylic acid typically involves the reaction of cyclopropanecarbaldehyde with cyanoacetic acid in the presence of piperidine and glacial acetic acid. The reaction mixture is stirred at 80°C for 2 hours and then cooled to room temperature . The reaction can be summarized as follows: [ \text{Cyclopropanecarbaldehyde} + \text{Cyanoacetic acid} \xrightarrow{\text{Piperidine, Acetic Acid, 80°C}} \text{this compound} ]

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis route mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-3-cyclopropylacrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-Cyano-3-cyclopropylacrylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Cyano-3-cyclopropylacrylic acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in various biochemical reactions. The cyclopropyl group can influence the compound’s binding affinity and specificity towards target molecules. Detailed studies on its exact mechanism of action are still ongoing .

Comparison with Similar Compounds

    2-Cyano-3-phenylacrylic acid: Similar structure but with a phenyl group instead of a cyclopropyl group.

    2-Cyano-3-methylacrylic acid: Contains a methyl group instead of a cyclopropyl group.

Comparison: 2-Cyano-3-cyclopropylacrylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions compared to similar compounds with different substituents .

Properties

CAS No.

98895-60-4

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

IUPAC Name

(Z)-2-cyano-3-cyclopropylprop-2-enoic acid

InChI

InChI=1S/C7H7NO2/c8-4-6(7(9)10)3-5-1-2-5/h3,5H,1-2H2,(H,9,10)/b6-3-

InChI Key

FZERGXZRBYBPDM-UTCJRWHESA-N

Isomeric SMILES

C1CC1/C=C(/C#N)\C(=O)O

SMILES

C1CC1C=C(C#N)C(=O)O

Canonical SMILES

C1CC1C=C(C#N)C(=O)O

Pictograms

Corrosive; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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